1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one
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Overview
Description
1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This compound is characterized by the presence of a 2,4-difluorophenyl group and a quinolin-2-yl group connected by a propenone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-difluorobenzaldehyde and 2-acetylquinoline in the presence of a base. The reaction conditions are as follows:
Reactants: 2,4-difluorobenzaldehyde and 2-acetylquinoline.
Base: Sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
The reaction mixture is then neutralized, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated propyl chain.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinoline derivatives with oxidized side chains.
Reduction: Saturated propyl chain derivatives.
Substitution: Phenyl ring substituted with various functional groups.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: It is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its biological effects. The quinoline moiety is known to intercalate with DNA, which may contribute to its anticancer activity. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one can be compared with other chalcones and quinoline derivatives:
Chalcones: Similar compounds include 1-(2,4-dichlorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one and 1-(2,4-dimethoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one. These compounds share the chalcone structure but differ in the substituents on the phenyl ring.
Quinoline Derivatives: Compounds such as 2-phenylquinoline and 2-(2,4-difluorophenyl)quinoline are similar but lack the propenone bridge.
The uniqueness of this compound lies in its combination of the difluorophenyl and quinoline moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
914383-96-3 |
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Molecular Formula |
C18H11F2NO |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-quinolin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H11F2NO/c19-13-6-9-15(16(20)11-13)18(22)10-8-14-7-5-12-3-1-2-4-17(12)21-14/h1-11H |
InChI Key |
GDPKSRAHALHSDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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